molecular formula C16H24O B12058802 (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol

(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol

Cat. No.: B12058802
M. Wt: 232.36 g/mol
InChI Key: WTQIZFCJMGWUGZ-QEJZJMRPSA-N
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Description

(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is a chiral compound with a cyclohexanol core substituted with a methyl group and a 2-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromo-2-phenylpropane and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylcyclohexanone under controlled conditions to yield the desired product.

  • Hydrogenation: : Another method involves the hydrogenation of a precursor compound, such as 5-methyl-2-(2-phenylpropan-2-yl)cyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.

  • Substitution: : Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides or esters. Thionyl chloride (SOCl₂) is often used for converting the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Alkyl halides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a model compound in stereochemical studies and enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

The compound is used in the production of fragrances and flavors due to its unique structural properties. It also finds applications in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism by which (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol: This enantiomer has a different spatial arrangement, leading to distinct biological and chemical properties.

    (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanone: The ketone form of the compound, which has different reactivity and applications.

    (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexane: The fully reduced form, lacking the hydroxyl group, with different physical and chemical properties.

Uniqueness

(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from its similar counterparts.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1

InChI Key

WTQIZFCJMGWUGZ-QEJZJMRPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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